molecular formula C12H7N B13971928 Azireno[2,3,1-jk]carbazole CAS No. 591749-44-9

Azireno[2,3,1-jk]carbazole

Cat. No.: B13971928
CAS No.: 591749-44-9
M. Wt: 165.19 g/mol
InChI Key: QBUDAXBMKIXWSG-UHFFFAOYSA-N
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Description

Azireno[2,3,1-jk]carbazole is a heterocyclic compound that features a fused ring system incorporating an aziridine ring and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azireno[2,3,1-jk]carbazole typically involves the ring-closing C-H activation method. This approach allows for the convenient preparation of nitrogen-substituted indolo[3,2,1-jk]carbazole derivatives. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the ring closure .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Azireno[2,3,1-jk]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while reduction can yield various hydro derivatives .

Scientific Research Applications

Azireno[2,3,1-jk]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of azireno[2,3,1-jk]carbazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the carbazole core .

Comparison with Similar Compounds

Similar Compounds

  • Indolo[2,3-a]carbazole
  • Indolo[3,2,1-jk]carbazole
  • Indolo[3,2-c]carbazole

Uniqueness

Azireno[2,3,1-jk]carbazole is unique due to the presence of the aziridine ring fused to the carbazole core. This structural feature imparts distinct electronic properties, making it particularly useful in organic electronics and as a versatile scaffold in medicinal chemistry .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

591749-44-9

Molecular Formula

C12H7N

Molecular Weight

165.19 g/mol

IUPAC Name

2-azatetracyclo[7.4.0.02,4.03,8]trideca-1(13),3(8),4,6,9,11-hexaene

InChI

InChI=1S/C12H7N/c1-2-6-10-8(4-1)9-5-3-7-11-12(9)13(10)11/h1-7H

InChI Key

QBUDAXBMKIXWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C4=CC=C3

Origin of Product

United States

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